Bis(2,4-dinitrophenyl) disulfide

Descripción general

Descripción

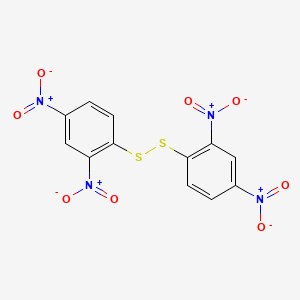

Bis(2,4-dinitrophenyl) disulfide is an organic compound with the chemical formula C12H6N4O8S2. It is characterized by the presence of two nitro groups attached to a phenyl ring, which is further connected to a disulfide linkage. This compound is known for its strong electrophilic properties and is often used in various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-dinitrophenyl) disulfide typically involves the reaction of 2,4-dinitrochlorobenzene with sodium disulfide. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: Bis(2,4-dinitrophenyl) disulfide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions typically yield thiols or sulfides.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Bis(2,4-dinitrophenyl) disulfide is an organic compound featuring a disulfide bond (-S-S-) connecting two aromatic rings substituted with nitro groups. It is known for its yellow color and is used in chemical analyses and synthetic applications.

Scientific Research Applications

This compound has found use in various scientific research applications, including:

- Organic Synthesis: It possesses applications in organic synthesis.

- Protein Modification: The compound's ability to modify thiol groups in proteins suggests applications in studying protein function and structure. After chain assembly was completed, the peptides were deprotected and cleaved from the resin . For the C-terminal segment (residues 59–124), 2,4-dinitrophenyl (DNP) groups were removed from the His side chains by treatment with 20% 2-mercaptoethanol/10% DIEA in DMF (two 30-min treatments) .

- Antibacterial Agent: Research indicates that this compound exhibits biological activity, particularly as an antibacterial agent against Gram-positive and Gram-negative bacteria. Its mechanism of action may involve the disruption of bacterial cell membranes or interference with cellular processes due to its reactive nature.

- Analytical Tool: this compound is used as an analytical tool for the detection and quantification of thiol-containing molecules .

- Drug Design: Its reactivity may be exploited in drug design to create targeted therapies that disrupt specific cellular pathways.

- Synthesis of Symmetrical Disulfides: this compound can be used in the dual-nano assisted synthesis of symmetrical disulfides from aryl/alkyl halides .

Methods of Synthesis

Several methods exist for synthesizing this compound. One method involves the reaction of 1-chloro-2,4-dinitrobenzene with thiourea in dimethyl sulfoxide (DMSO), resulting in the formation of yellow crystals . The crystals are then filtered, dried, and washed to remove unreacted starting materials, followed by recrystallization from acetic acid .

Interaction Studies

Interaction studies have focused on how this compound interacts with biological molecules. Its ability to modify thiol groups in proteins suggests potential applications in studying protein function and structure.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Bis(4-nitrophenyl) disulfide | C12H8N2O4S2 | Contains four nitro groups; higher electron affinity |

| Bis(2-nitrophenyl) disulfide | C12H10N4O6S2 | Similar structure but fewer nitro substituents |

| Bis(phenyl) disulfide | C12H10S2 | Lacks nitro groups; less reactive than dinitrophenyl variants |

| 2,4-Dinitroaniline | C6H4N2O4 | A simpler structure; used in dye synthesis |

Mecanismo De Acción

The mechanism of action of Bis(2,4-dinitrophenyl) disulfide involves its strong electrophilic nature, which allows it to react readily with nucleophiles. The nitro groups enhance its reactivity, making it a useful reagent in various chemical transformations. The disulfide linkage can undergo redox reactions, contributing to its versatility in different applications.

Comparación Con Compuestos Similares

2,4-Dinitrophenol: Known for its use as a pesticide and in biochemical studies.

2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.

2,4-Dinitrofluorobenzene: Employed in the synthesis of other nitroaromatic compounds.

Uniqueness: Bis(2,4-dinitrophenyl) disulfide stands out due to its disulfide linkage, which imparts unique redox properties. This makes it particularly useful in applications requiring reversible oxidation and reduction reactions.

Actividad Biológica

Bis(2,4-dinitrophenyl) disulfide (BDNPS) is a synthetic compound known for its unique chemical properties and applications in various fields, including analytical chemistry and biochemistry. This article delves into the biological activity of BDNPS, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

BDNPS is characterized by its two 2,4-dinitrophenyl groups linked by a disulfide bond. Its molecular formula is , and it has a molecular weight of 328.34 g/mol. The compound is typically presented as a yellow crystalline solid with a melting point greater than 533 K .

The biological activity of BDNPS primarily stems from its ability to form disulfide bonds. Disulfide bonds play a critical role in stabilizing protein structures and influencing their biological functions. BDNPS can interact with thiol-containing molecules, facilitating the detection and quantification of these biomolecules in various analytical applications .

Key Mechanisms:

- Thiol Detection : BDNPS serves as an analytical tool for detecting thiol-containing compounds, which are crucial in many biological processes.

- Redox Reactions : The compound can participate in redox reactions, influencing cellular signaling pathways and potentially modulating biological activity .

Biological Activity

Research has shown that BDNPS exhibits several biological activities, including:

- Antimicrobial Properties : Studies indicate that BDNPS may possess antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents .

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes by modifying thiol groups essential for enzyme activity. This inhibition can lead to altered metabolic pathways within cells .

- Cytotoxic Effects : Preliminary studies suggest that BDNPS may induce cytotoxicity in cancer cell lines, warranting further exploration into its potential as an anticancer agent .

Case Studies

Several studies have investigated the biological implications of BDNPS:

-

Antimicrobial Activity Study :

- Objective : To assess the effectiveness of BDNPS against various bacterial strains.

- Findings : BDNPS demonstrated significant inhibitory effects on Gram-positive bacteria, highlighting its potential use in developing new antibacterial agents.

-

Enzyme Inhibition Research :

- Objective : To evaluate the impact of BDNPS on enzyme activity.

- Findings : The study revealed that BDNPS effectively inhibited thiol-dependent enzymes, suggesting its role as a biochemical probe for studying enzyme mechanisms.

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects of BDNPS on cancer cell lines.

- Findings : Results indicated that BDNPS induced apoptosis in tested cancer cells, prompting further investigation into its therapeutic applications.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-[(2,4-dinitrophenyl)disulfanyl]-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4O8S2/c17-13(18)7-1-3-11(9(5-7)15(21)22)25-26-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSBDDXXXSWEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062266 | |

| Record name | Disulfide, bis(2,4-dinitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-55-2 | |

| Record name | Bis(2,4-dinitrophenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disulfide, bis(2,4-dinitrophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Dinitrophenyl) disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, bis(2,4-dinitrophenyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, bis(2,4-dinitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (2,4-dinitrophenyl) disulfide interact with proteins?

A1: (2,4-Dinitrophenyl) disulfide primarily interacts with proteins by reacting with sulfhydryl groups (also known as thiol groups, -SH). This reaction is a thiol-disulfide exchange. [] This modification can alter the protein's structure and function. For example, modification of specific sulfhydryl groups in soybean beta-amylase with (2,4-dinitrophenyl) disulfide led to a decrease in enzymatic activity. [] Similarly, in human ceruloplasmin, reaction with (2,4-dinitrophenyl) disulfide led to a loss of oxidase activity. []

Q2: Are there any spectroscopic data available for (2,4-dinitrophenyl) disulfide derivatives?

A2: Yes, in a study focusing on sulfur-substituted tetrahedranes, (2,4-dinitrophenyl) disulfide was used to synthesize a novel tetrahedrane derivative. This derivative, along with others, was characterized using NMR spectroscopy and X-ray crystallography. The study also explored the UV-vis absorption spectra, revealing interesting interactions between the tetrahedrane core and the sulfur atom's lone-pair electrons. []

Q3: What is the role of (2,4-dinitrophenyl) disulfide in studying protein structure?

A3: (2,4-dinitrophenyl) disulfide can be used as a chemical probe to study protein structure. By observing how it interacts with specific sulfhydryl groups, researchers can gain insights into the protein's active site and the role of those sulfhydryl groups in its function. For example, research on soybean beta-amylase showed that modifying a specific sulfhydryl group (SH2) with (2,4-dinitrophenyl) disulfide affected the enzyme's interaction with glucose, suggesting that SH2 is located near the glucose binding site. []

Q4: Are there any alternatives to (2,4-dinitrophenyl) disulfide for modifying sulfhydryl groups in proteins?

A4: Yes, several other reagents can modify sulfhydryl groups in proteins. The study on soybean beta-amylase compared the effects of (2,4-dinitrophenyl) disulfide with other modifying agents like methyl methanethiosulfonate (MMTS), cyanide, and iodoacetamide. [] Each reagent resulted in different levels of enzymatic activity loss, highlighting the importance of choosing the appropriate reagent based on the specific research goal.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.